molecular formula C8H7ClO3S B1358274 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride CAS No. 953408-82-7

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride

Cat. No.: B1358274
CAS No.: 953408-82-7
M. Wt: 218.66 g/mol
InChI Key: UNECAYDZDLGSLP-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride is a chemical compound that belongs to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields such as drug research and development . This compound is characterized by the presence of a sulfonyl chloride group attached to the benzofuran ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2,3-dihydro-1-benzofuran with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydro-1-benzofuran-5-sulfonyl chloride
  • 2,3-Dihydro-1-benzofuran-6-sulfonyl chloride
  • 2,3-Dihydro-1-benzofuran-8-sulfonyl chloride

Uniqueness

2,3-Dihydro-1-benzofuran-7-sulfonyl chloride is unique due to the position of the sulfonyl chloride group on the benzofuran ring. This positional difference can significantly affect the compound’s reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNECAYDZDLGSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595148
Record name 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953408-82-7
Record name 2,3-Dihydro-1-benzofuran-7-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-DIHYDRO-1-BENZOFURAN-7-SULFONYL CHLORIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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